![molecular formula C20H32Si4 B034028 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane CAS No. 109828-61-7](/img/structure/B34028.png)
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane, also known as OMTSPC, is a cyclic siloxane compound that has gained significant attention in the scientific community due to its unique chemical properties. OMTSPC has eight silicon atoms arranged in a cyclic structure, which makes it highly stable and resistant to degradation.
Wirkmechanismus
The mechanism of action of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is not well understood, but it is believed to involve the formation of stable silicon-silicon bonds. The cyclic structure of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane makes it highly stable and resistant to degradation, which makes it an ideal candidate for use in various applications.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane, but it is believed to be non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential health effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane has several advantages for use in lab experiments, such as its high stability and resistance to degradation. It is also relatively easy to synthesize, although the yield is typically low. However, 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is not soluble in many solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane, such as the development of new synthesis methods to improve the yield and purity of the compound. 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane could also be used as a precursor for the synthesis of novel materials with potential applications in various fields, such as electronics, photonics, and biomedicine. Further research is also needed to fully understand the potential health effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane and its derivatives.
Conclusion
In conclusion, 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is a cyclic siloxane compound that has gained significant attention in the scientific community due to its unique chemical properties. Its high stability and resistance to degradation make it an ideal candidate for use in various applications, such as the synthesis of novel materials and nanowires. However, further research is needed to fully understand the potential health effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane and its derivatives, and to develop new synthesis methods to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane involves the reaction of octamethylcyclotetrasiloxane with trichlorosilane in the presence of a catalyst, such as aluminum trichloride. The reaction takes place at high temperature and pressure, and the yield of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is typically low. However, the purity of the compound can be improved through various purification methods, such as distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane has been used in various scientific research applications, such as inorganic chemistry, materials science, and nanotechnology. Its unique chemical properties make it an ideal candidate for the synthesis of novel materials, such as siloxane-based polymers and dendrimers. 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane has also been used as a precursor for the synthesis of silicon carbide nanowires, which have potential applications in electronics and photonics.
Eigenschaften
CAS-Nummer |
109828-61-7 |
---|---|
Produktname |
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane |
Molekularformel |
C20H32Si4 |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
2,2,3,3,8,8,9,9-octamethyl-2,3,8,9-tetrasilatricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C20H32Si4/c1-21(2)17-9-11-19(12-10-17)23(5,6)24(7,8)20-15-13-18(14-16-20)22(21,3)4/h9-16H,1-8H3 |
InChI-Schlüssel |
HNQFWJXMCFPRSV-UHFFFAOYSA-N |
SMILES |
C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C |
Andere CAS-Nummern |
109828-61-7 |
Synonyme |
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.